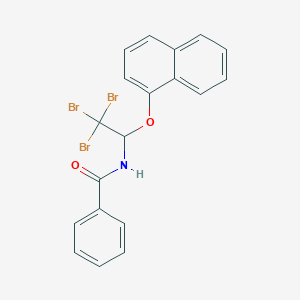

N-(2,2,2-Tribromo-1-(1-naphthyloxy)ethyl)benzamide

説明

合成方法

合成経路と反応条件

N-(2,2,2-トリブロモ-1-(1-ナフチルオキシ)エチル)ベンズアミドの合成は、一般的に、1-ナフトールと2,2,2-トリブロモエタノールを塩基の存在下で反応させてナフチルオキシエチル中間体を生成することから始まります。 この中間体を次にベンゾイルクロリドと反応させて最終生成物を得ます。反応条件は、多くの場合、ジクロロメタンなどの有機溶媒とピリジンなどの触媒を使用することが含まれ、反応を促進します。

工業生産方法

N-(2,2,2-トリブロモ-1-(1-ナフチルオキシ)エチル)ベンズアミドの具体的な工業生産方法は十分に文書化されていませんが、一般的なアプローチは、実験室規模の合成プロセスを拡大することになります。これには、収量と純度を向上させるために反応条件を最適化することと、臭素化された中間体と最終生成物を扱うための安全対策の実施が含まれます。

特性

分子式 |

C19H14Br3NO2 |

|---|---|

分子量 |

528.0 g/mol |

IUPAC名 |

N-(2,2,2-tribromo-1-naphthalen-1-yloxyethyl)benzamide |

InChI |

InChI=1S/C19H14Br3NO2/c20-19(21,22)18(23-17(24)14-8-2-1-3-9-14)25-16-12-6-10-13-7-4-5-11-15(13)16/h1-12,18H,(H,23,24) |

InChIキー |

LITLOTGPJXVKSS-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C(=O)NC(C(Br)(Br)Br)OC2=CC=CC3=CC=CC=C32 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-Tribromo-1-(1-naphthyloxy)ethyl)benzamide typically involves the reaction of 1-naphthol with 2,2,2-tribromoethanol in the presence of a base to form the naphthyloxyethyl intermediate. This intermediate is then reacted with benzoyl chloride to yield the final product . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like pyridine to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for N-(2,2,2-Tribromo-1-(1-naphthyloxy)ethyl)benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the brominated intermediates and final product.

化学反応の分析

反応の種類

N-(2,2,2-トリブロモ-1-(1-ナフチルオキシ)エチル)ベンズアミドは、さまざまな化学反応を起こす可能性があります。これには、次のようなものが含まれます。

置換反応: トリブロモエチル基は求核置換反応に関与することができ、その場合、1つ以上の臭素原子が他の求核剤によって置換されます。

酸化と還元: 化合物は、対応する酸化物を形成するために酸化されるか、臭素原子を除去するために還元される可能性があります。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、加水分解用の水酸化ナトリウムなどの塩基、酸化用の過マンガン酸カリウムなどの酸化剤、還元用の水素化リチウムアルミニウムなどの還元剤があります。反応は、一般的に、高い効率と選択性を確保するために、制御された温度で、適切な溶媒の存在下で行われます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、アミド結合の加水分解によって、2,2,2-トリブロモ-1-(1-ナフチルオキシ)エタノールと安息香酸が生成されます .

科学的研究の応用

N-(2,2,2-トリブロモ-1-(1-ナフチルオキシ)エチル)ベンズアミドは、科学研究においてさまざまな用途があります。

作用機序

類似化合物の比較

類似化合物

N-(2,2,2-トリブロモ-1-(2-ナフチルオキシ)エチル)ベンズアミド: 構造は似ていますが、ナフチルオキシ基が異なる位置に結合しています.

N-(2,2,2-トリブロモ-1-(1-ナフチルアミノ)エチル)ベンズアミド: オキシ基ではなくアミノ基が含まれています.

N-(2-(ベンジルアミノ)エチル)-4-(ナフタレン-1-スルホンアミド)ベンズアミド: スルホンアミド基と異なる置換基を持つ関連化合物です.

独自性

N-(2,2,2-トリブロモ-1-(1-ナフチルオキシ)エチル)ベンズアミドは、トリブロモエチル基とナフチルオキシ基がベンズアミドコアに結合した組み合わせにより、ユニークな化合物です。

類似化合物との比較

Similar Compounds

N-(2,2,2-Tribromo-1-(2-naphthyloxy)ethyl)benzamide: Similar in structure but with the naphthyloxy group attached at a different position.

N-(2,2,2-Tribromo-1-(1-naphthylamino)ethyl)benzamide: Contains an amino group instead of an oxy group.

N-(2-(Benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide: A related compound with a sulfonamido group and different substituents.

Uniqueness

N-(2,2,2-Tribromo-1-(1-naphthyloxy)ethyl)benzamide is unique due to its combination of a tribromoethyl group and a naphthyloxy group attached to a benzamide core.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。